molecular formula C16H15N3O B5832821 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

Cat. No.: B5832821
M. Wt: 265.31 g/mol
InChI Key: HVGHCSSLTYMRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of MMV008270 involves several synthetic routes and reaction conditions. One method includes the preparation of an indazole ring, protecting an N-H bond on the indazole ring using 2-(trimethylsilyl) ethoxymethyl, followed by Buchwald reaction, protecting group removal, and ring closing to obtain the pyrrolo [2, 3-f] indazole compound . Industrial production methods for MMV008270 are still under research and development, focusing on optimizing yield and purity.

Chemical Reactions Analysis

MMV008270 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGHCSSLTYMRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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